(6-(Thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine
CAS No.: 1407496-03-0
Cat. No.: VC3187260
Molecular Formula: C10H9N5S
Molecular Weight: 231.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1407496-03-0 |
|---|---|
| Molecular Formula | C10H9N5S |
| Molecular Weight | 231.28 g/mol |
| IUPAC Name | (6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine |
| Standard InChI | InChI=1S/C10H9N5S/c11-5-10-13-12-9-2-1-8(14-15(9)10)7-3-4-16-6-7/h1-4,6H,5,11H2 |
| Standard InChI Key | HPJJVALZEQBGDW-UHFFFAOYSA-N |
| SMILES | C1=CC2=NN=C(N2N=C1C3=CSC=C3)CN |
| Canonical SMILES | C1=CC2=NN=C(N2N=C1C3=CSC=C3)CN |
Introduction
Chemical Structure and Basic Properties
Functional Groups and Reactivity
The compound (6-(Thiophen-3-yl)- triazolo[4,3-b]pyridazin-3-yl)methanamine contains several functional groups that determine its chemical reactivity and potential interactions with biological systems.
Primary Amino Group
The methanamine (CH₂NH₂) moiety at the 3-position contains a primary amino group that can participate in various reactions:
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Nucleophilic substitution reactions
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Acylation to form amides
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Reductive amination reactions
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Salt formation with acids
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Potential for hydrogen bonding with receptors in biological systems
This primary amine is likely to be one of the most reactive sites in the molecule and could serve as a key point for further derivatization or conjugation.
Heterocyclic Ring Systems
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The triazole ring contains multiple nitrogen atoms that can act as hydrogen bond acceptors
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The pyridazine ring includes two nitrogen atoms in a 1,2-relationship, creating a polar region in the molecule
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The thiophene ring provides a different electronic distribution compared to benzene analogs, with the sulfur atom contributing to unique interaction patterns
The fused heterocyclic system creates a planar, π-electron-rich structure that could potentially participate in π-stacking interactions with aromatic amino acid residues in proteins.
Analytical Characterization
Proper characterization of (6-(Thiophen-3-yl)- triazolo[4,3-b]pyridazin-3-yl)methanamine is essential for confirming its identity, assessing purity, and understanding its structural features in detail.
Spectroscopic Methods
Several spectroscopic techniques are valuable for characterizing this compound:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy would be particularly useful for structure elucidation and purity assessment:
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¹H NMR would show characteristic signals for:
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The methylene protons (CH₂) adjacent to the amino group
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The primary amine protons (NH₂)
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The aromatic protons of both the triazolopyridazine and thiophene rings
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Characteristic coupling patterns for the thiophene ring protons
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¹³C NMR would provide information about the carbon framework, with characteristic chemical shifts for:
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The methylene carbon attached to the amino group
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The aromatic carbons of the heterocyclic systems
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The junction carbons between the fused rings
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Mass Spectrometry
Mass spectrometry would confirm the molecular weight and provide fragmentation patterns characteristic of the structure:
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The molecular ion peak would appear at m/z 231, corresponding to the molecular weight
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Fragmentation patterns might show characteristic losses such as:
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Loss of the amino group
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Fragmentation of the thiophene ring
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Cleavage at the junction between the thiophene and triazolopyridazine systems
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Chromatographic Methods
Chromatographic techniques would be essential for purity assessment:
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High-Performance Liquid Chromatography (HPLC) for quantitative purity determination
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Thin-Layer Chromatography (TLC) for reaction monitoring during synthesis
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Gas Chromatography (GC) if the compound has sufficient volatility
Other Analytical Techniques
Additional techniques that would be valuable include:
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Infrared (IR) spectroscopy to identify functional groups, particularly the primary amine
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Ultraviolet-visible (UV-Vis) spectroscopy to characterize the chromophoric system
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X-ray crystallography if suitable crystals can be obtained to definitively establish the three-dimensional structure
Comparative Analysis with Related Compounds
To better understand the unique properties of (6-(Thiophen-3-yl)- triazolo[4,3-b]pyridazin-3-yl)methanamine, it is valuable to compare it with structurally related compounds.
Comparison with Phenyl-Substituted Analogs
The search results mention related compounds such as 6-(p-chlorophenyl)-3-methyl-1,2,4-triazolo[4,3-b]pyridazine . Key differences include:
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The thiophene ring in the target compound versus a chlorophenyl group in the analog
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The methanamine substituent versus a methyl group
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Potential differences in electron distribution affecting reactivity and binding properties
These structural differences likely result in distinct physicochemical properties and biological activity profiles.
Comparison with Other Heterocyclic Systems
The search results also mention ((3H- Triazolo[4,5-b]pyridin-3-yl)oxy)tri(pyrrolidin...) (CAS: 156311-83-0) , which represents a different triazole-containing heterocyclic system. Comparative analysis shows:
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Different ring fusion patterns ( triazolo[4,3-b]pyridazine versus Triazolo[4,5-b]pyridine)
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Different functional groups (methanamine versus oxytri(pyrrolidin...))
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Different potential applications based on structural features
Structure-Property Relationships
The following table compares key properties of (6-(Thiophen-3-yl)- triazolo[4,3-b]pyridazin-3-yl)methanamine with related heterocyclic compounds mentioned in the search results:
These structural differences likely translate to distinct physicochemical properties, synthetic accessibility, and biological activity profiles, making each compound suitable for different research applications.
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